molecular formula C14H16O3S B14409246 1-Butylnaphthalene-2-sulfonic acid CAS No. 85567-58-4

1-Butylnaphthalene-2-sulfonic acid

Cat. No.: B14409246
CAS No.: 85567-58-4
M. Wt: 264.34 g/mol
InChI Key: KGRKBAKQGAXOFO-UHFFFAOYSA-N
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Description

1-Butylnaphthalene-2-sulfonic acid is an organic compound with the molecular formula C14H16O3S. It is a derivative of naphthalene, where a butyl group is attached to the first carbon and a sulfonic acid group is attached to the second carbon of the naphthalene ring. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butylnaphthalene-2-sulfonic acid can be synthesized through the sulfonation of 1-butylnaphthalene. The process involves the reaction of 1-butylnaphthalene with sulfuric acid (H2SO4) under controlled conditions. The reaction typically proceeds as follows: [ \text{C}{10}\text{H}{7}\text{C}_4\text{H}_9 + \text{H}_2\text{SO}4 \rightarrow \text{C}{10}\text{H}_6(\text{SO}_3\text{H})\text{C}_4\text{H}_9} + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the sulfonation process is carried out in large reactors where the temperature and concentration of sulfuric acid are carefully controlled to optimize yield and purity. The resulting product is then purified through crystallization or distillation to obtain this compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Butylnaphthalene-2-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

    Reduction: The compound can be reduced under specific conditions to form corresponding sulfonates.

    Substitution: Electrophilic substitution reactions can occur at the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfonates

    Reduction: Reduced sulfonates

    Substitution: Halogenated or nitrated derivatives of this compound

Scientific Research Applications

1-Butylnaphthalene-2-sulfonic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of surfactants, detergents, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-butylnaphthalene-2-sulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with proteins and enzymes, affecting their structure and function. The naphthalene ring can participate in π-π interactions with aromatic residues in proteins, further influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-sulfonic acid: Another sulfonic acid derivative of naphthalene, differing in the position of the sulfonic acid group.

    2-Naphthalenesulfonic acid: Similar structure but without the butyl group.

    Tobias acid (2-amino-1-naphthalenesulfonic acid): Contains an amino group in addition to the sulfonic acid group.

Uniqueness

1-Butylnaphthalene-2-sulfonic acid is unique due to the presence of the butyl group, which imparts different solubility and reactivity properties compared to other naphthalene sulfonic acids. This makes it particularly useful in applications where specific hydrophobic or hydrophilic interactions are required.

Properties

CAS No.

85567-58-4

Molecular Formula

C14H16O3S

Molecular Weight

264.34 g/mol

IUPAC Name

1-butylnaphthalene-2-sulfonic acid

InChI

InChI=1S/C14H16O3S/c1-2-3-7-13-12-8-5-4-6-11(12)9-10-14(13)18(15,16)17/h4-6,8-10H,2-3,7H2,1H3,(H,15,16,17)

InChI Key

KGRKBAKQGAXOFO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=CC2=CC=CC=C21)S(=O)(=O)O

Origin of Product

United States

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